molecular formula C16H17Cl2N3O2S B2785246 2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1705051-96-2

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2785246
CAS RN: 1705051-96-2
M. Wt: 386.29
InChI Key: XZWFHTWJFIIQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a synthetic compound that is used in the laboratory for its ability to bind to proteins and modify their functions. In

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide binds to proteins through its thiazole and pyrrolidine rings, which interact with amino acid residues on the protein surface. The acetamide group of this compound then modifies the protein by adding an acetyl group to specific amino acid residues. This modification can alter the protein's function, stability, and interactions with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on proteins. It can modify the activity of enzymes by altering their catalytic properties. It can also modify the structure and stability of proteins by adding acetyl groups to specific amino acid residues. This compound has also been shown to affect the interactions between proteins and other molecules, such as DNA and RNA.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several advantages for lab experiments. It is a potent and specific modifier of proteins, which allows for precise control of protein function. It is also stable and easy to handle, which makes it ideal for use in various experiments. However, this compound has some limitations. It can modify multiple amino acid residues on a protein, which can make it difficult to study the specific effects of the modification. It can also modify proteins non-specifically, which can lead to unwanted effects.

Future Directions

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several potential future directions for scientific research. It can be used to study the effects of protein modifications on disease states, such as cancer and neurodegenerative diseases. It can also be used to study the interactions between proteins and other molecules, such as drugs and environmental toxins. Additionally, this compound can be modified to target specific amino acid residues on proteins, which can increase its specificity and usefulness in research.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. The 2,4-dichlorophenyl chloride is then reacted with sodium azide to form 2,4-dichlorophenyl azide. The final step involves the reaction of 2,4-dichlorophenyl azide with N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide to form this compound.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has been extensively used in scientific research for its ability to bind to proteins and modify their functions. It has been used in various fields such as biochemistry, pharmacology, and toxicology. This compound has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used to study the effects of protein modifications on cellular processes.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c17-11-3-4-14(13(18)8-11)23-10-15(22)20-9-12-2-1-6-21(12)16-19-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWFHTWJFIIQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.